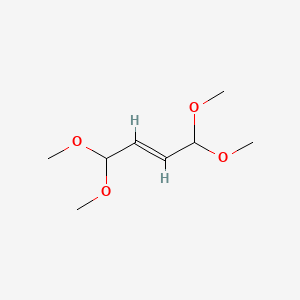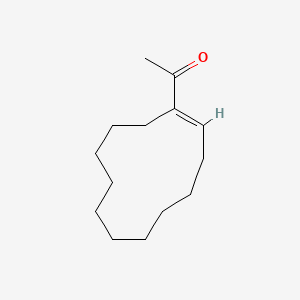
2,5-Bis(4-(dimetilamino)bencilideno)ciclopentanona
Descripción general
Descripción
2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone is an organic compound known for its unique chemical structure and properties It is a derivative of cyclopentanone, featuring two benzylidene groups substituted with dimethylamino groups
Aplicaciones Científicas De Investigación
2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone has been extensively studied for its applications in scientific research. In chemistry, it is used as a precursor for the synthesis of symmetrical ketocyanine dyes, which are synthetic colored molecules that absorb in the visible to near-infrared region In biology and medicine, the compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development and other biomedical applications . Additionally, it has been investigated for its corrosion inhibition properties, particularly in the protection of copper in acidic environments .
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been reported to exhibit potent anti-inflammatory, antibacterial, and antioxidant activity .
Mode of Action
It has been suggested that the compound acts as a mixed inhibitor due to its adsorption on the copper surface . The more pronounced corrosion inhibition performance of this molecule was related to the fact that it contains two basic nitrogen atoms in the 4-dimethylamino group .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity against certain cell lines .
Action Environment
The action, efficacy, and stability of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone can be influenced by various environmental factors. For instance, the compound has been studied in an aqueous sulfuric acid medium, suggesting that the acidity of the environment may play a role in its action . .
Análisis Bioquímico
Biochemical Properties
2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing the hydrolysis of acetylcholine and butyrylcholine. Additionally, 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone has been shown to interact with various proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Furthermore, 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone can alter gene expression profiles, affecting the transcription of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is facilitated by the compound’s dimethylamino groups, which interact with the enzyme’s active site residues. Additionally, 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to the inhibition or activation of various biochemical pathways, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as the inhibition of enzyme activity and modulation of cellular processes. At high doses, 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone can exhibit toxic effects, including cytotoxicity and adverse impacts on organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it can inhibit the activity of enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production. These interactions can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone is essential for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone can accumulate in the nucleus, where it can influence gene expression and other nuclear processes. Additionally, the compound can localize to the mitochondria, affecting mitochondrial function and energy production .
Métodos De Preparación
The synthesis of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone is typically achieved through the Claisen–Schmidt reaction. This reaction involves the condensation of cyclopentanone with the corresponding aryl aldehyde in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as the base. The compounds are freshly prepared in high yields, with the reaction yielding 2,5-dibenzylidenecyclopentanone and its dimethylamino derivative .
Análisis De Reacciones Químicas
2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols .
Comparación Con Compuestos Similares
2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone can be compared to other benzylidene derivatives, such as 2,5-dibenzylidenecyclopentanone. The key difference lies in the presence of dimethylamino groups, which enhance the compound’s chemical reactivity and adsorption properties. Similar compounds include 2,5-dibenzylidenecyclopentanone and other substituted benzylidene derivatives . The unique structural features of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone make it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
(2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-24(2)21-11-5-17(6-12-21)15-19-9-10-20(23(19)26)16-18-7-13-22(14-8-18)25(3)4/h5-8,11-16H,9-10H2,1-4H3/b19-15+,20-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXHIYXWGUYGHF-MXWIWYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)N(C)C)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40422989 | |
| Record name | (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19226-99-4 | |
| Record name | NSC204947 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E,5E)-2,5-bis[[4-(dimethylamino)phenyl]methylidene]cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40422989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone influence its two-photon absorption properties?
A1: Research indicates that increasing the number of branches in benzylidene cyclopentanone dyes, with a triphenylamine core, leads to enhanced two-photon absorption cross-sections (δ). [] This suggests that the extended conjugated π-system in multi-branched structures contributes to greater electron delocalization, facilitating more efficient two-photon absorption.
Q2: What advantages does 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone offer as a photoinitiator in two-photon photopolymerization compared to other commonly used initiators?
A2: Studies show that while 2,5-Bis(4-(dimethylamino)benzylidene)cyclopentanone serves as a suitable reference compound, its derivatives, particularly those incorporating methyl methacrylate, demonstrate superior performance. [] This improvement stems from enhanced intersystem crossing in the derivative, leading to increased radical generation, which is crucial for initiating polymerization. Consequently, these derivatives enable the fabrication of 3D structures with higher resolution and finer details, pushing the boundaries of two-photon photopolymerization technology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)





![Boronic acid, B-[2-(2-furanyl)ethenyl]-](/img/structure/B1337020.png)






